molecular formula C12H17N5O2 B2667296 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione CAS No. 30958-53-3

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione

Cat. No.: B2667296
CAS No.: 30958-53-3
M. Wt: 263.301
InChI Key: RULIWFUQPIIWRN-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione is a chemical compound with the molecular formula C12H17N5O2 and a molecular weight of 263.301 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

The synthesis of 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione involves several steps, typically starting from readily available precursorsThe reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the purine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the purine ring where electron density is favorable for such reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory and neurological conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets. It has been shown to act as an antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel and as an inhibitor of phosphodiesterases (PDEs) 4B/7A . These interactions result in the modulation of pain and inflammation pathways, making it a potential candidate for the development of analgesic and anti-inflammatory drugs.

Comparison with Similar Compounds

3,7-Dimethyl-8-piperidin-1-ylpurine-2,6-dione can be compared with other similar compounds, such as:

    Theophylline: A well-known purine derivative used as a bronchodilator.

    Caffeine: Another purine derivative with stimulant properties.

    1,3-Dimethyl-7H-purine-2,6-dione: A compound with similar structural features but different functional groups.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other purine derivatives.

Properties

IUPAC Name

3,7-dimethyl-8-piperidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O2/c1-15-8-9(16(2)12(19)14-10(8)18)13-11(15)17-6-4-3-5-7-17/h3-7H2,1-2H3,(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RULIWFUQPIIWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C1N3CCCCC3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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